molecular formula C6H8O4 B1212025 2-(5-Oxooxolan-2-yl)acetic acid CAS No. 60551-20-4

2-(5-Oxooxolan-2-yl)acetic acid

Cat. No.: B1212025
CAS No.: 60551-20-4
M. Wt: 144.12 g/mol
InChI Key: BWEICTHJUIJQPH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Hydroxyadipic acid 3,6-lactone is involved in the beta-oxidation pathway of fatty acids. It interacts with several enzymes, including those involved in the oxidation of medium-chain dicarboxylic acids. The compound is capable of existing in equilibrium between its open-chain form, 3-hydroxyadipic acid, and its cyclic lactone form . This equilibrium is crucial for its role in metabolic pathways, as it allows the compound to participate in various biochemical reactions.

Cellular Effects

3-Hydroxyadipic acid 3,6-lactone has been shown to influence cellular processes significantly. It affects cell signaling pathways and gene expression, particularly those related to fatty acid metabolism. The compound’s presence in cells can lead to increased fatty acid mobilization and altered cellular metabolism . During fasting, the urinary excretion of 3-hydroxyadipic acid 3,6-lactone increases, indicating its role in metabolic adaptations to nutrient availability .

Molecular Mechanism

At the molecular level, 3-Hydroxyadipic acid 3,6-lactone exerts its effects through interactions with enzymes involved in fatty acid oxidation. It acts as a substrate for these enzymes, facilitating the conversion of adipic acid to succinic acid. This process involves the binding of 3-hydroxyadipic acid 3,6-lactone to enzyme active sites, leading to subsequent biochemical transformations . The compound’s ability to exist in both open-chain and lactone forms allows it to participate in various stages of the metabolic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxyadipic acid 3,6-lactone change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that during fasting, the urinary excretion of 3-hydroxyadipic acid 3,6-lactone increases significantly, reaching peak levels after several days . This temporal pattern suggests that the compound plays a dynamic role in metabolic adaptations over time.

Dosage Effects in Animal Models

The effects of 3-Hydroxyadipic acid 3,6-lactone vary with different dosages in animal models. At low doses, the compound supports normal metabolic functions, while at higher doses, it can lead to toxic effects. Studies have indicated that excessive levels of 3-hydroxyadipic acid 3,6-lactone can disrupt fatty acid metabolism and lead to adverse outcomes such as liver damage and metabolic imbalances .

Metabolic Pathways

3-Hydroxyadipic acid 3,6-lactone is involved in the beta-oxidation pathway of fatty acids. It interacts with enzymes such as medium-chain acyl-CoA dehydrogenase and long-chain acyl-CoA dehydrogenase, facilitating the conversion of fatty acids into dicarboxylic acids . This process is crucial for maintaining energy homeostasis and supporting cellular metabolism.

Transport and Distribution

Within cells, 3-Hydroxyadipic acid 3,6-lactone is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in metabolic reactions . The distribution of 3-hydroxyadipic acid 3,6-lactone is influenced by factors such as cellular pH and the presence of other metabolites.

Subcellular Localization

3-Hydroxyadipic acid 3,6-lactone is localized within specific subcellular compartments, including the mitochondria, where fatty acid oxidation occurs. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is essential for its role in metabolic processes and its interactions with enzymes involved in fatty acid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(5-Oxooxolan-2-yl)acetic acid can be synthesized through the intramolecular cyclization of 3-hydroxyadipic acid. This reaction typically involves the use of an acid catalyst such as sulfuric acid or ammonium chloride, and heating to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, 3-hydroxyadipic acid 3,6-lactone is produced by adding an acid to a 3-hydroxyadipic acid-containing aqueous solution, followed by extraction with a solvent that undergoes phase separation with respect to the solution . This method allows for the efficient recovery of the lactone from the aqueous solution.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Oxooxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(5-oxooxolan-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-4-1-2-6(9)10-4/h4H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEICTHJUIJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975963
Record name (5-Oxooxolan-2-yl)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxyadipic acid 3,6-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60551-20-4
Record name Tetrahydro-5-oxo-2-furanacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60551-20-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyadipic acid 3,6-lactone
Source ChemIDplus
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Record name (5-Oxooxolan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-oxooxolan-2-yl)acetic acid
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Record name 3-Hydroxyadipic acid 3,6-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying 3-Hydroxyadipic acid 3,6-lactone in urine?

A1: While the abstract doesn't delve into specific reasons, identifying and quantifying metabolites like 3-Hydroxyadipic acid 3,6-lactone in urine can offer insights into various metabolic processes. [] The fact that the study investigates its levels in both adults and children during fasting suggests a potential link between this compound and metabolic changes associated with fasting. Further research is needed to understand the specific implications of these findings.

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